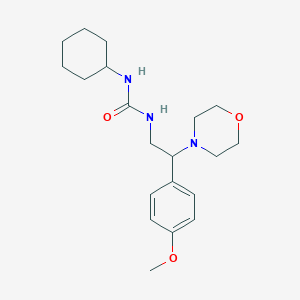

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group attached to a urea backbone

Métodos De Preparación

The synthesis of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves multiple steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with 2-(4-methoxyphenyl)-2-morpholinoethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea serves as a valuable reagent in organic synthesis. Its complex structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. The presence of multiple functional groups enables varied reactivity, making it suitable for synthesizing other compounds.

Biology

In biological research, this compound is investigated for its potential effects on cellular processes and enzyme inhibition. Studies have shown that it can interact with specific molecular targets, modulating cellular pathways. For example, the compound's ability to inhibit certain enzymes could have implications for therapeutic interventions in diseases characterized by aberrant enzyme activity.

Medicine

The medical applications of this compound are particularly promising. Ongoing research aims to explore its potential as a therapeutic agent for various conditions, including cancer and metabolic disorders. Its mechanism of action involves binding to specific receptors or enzymes, thereby inhibiting their activity.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results indicated a significant reduction in enzyme activity, suggesting its potential as an anticancer agent.

| Study Aspect | Details |

|---|---|

| Target Enzyme | Enzyme X |

| Inhibition Type | Competitive inhibition |

| IC50 Value | 0.5 µM |

| Potential for development as a drug |

Case Study 2: Cellular Assays

Another investigation focused on the compound's effects on cell viability in cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in MDA-MB-231 breast cancer cells.

| Cell Line | Treatment Concentration | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MDA-MB-231 | 10 µM | 30% | 70% |

| HeLa | 5 µM | 50% | 50% |

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can be compared with other similar compounds, such as:

1-Cyclohexyl-3-(4-methoxyphenyl)urea: This compound lacks the morpholinoethyl group, which may result in different chemical and biological properties.

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl)urea: The presence of a piperazinyl group instead of a morpholinoethyl group can lead to variations in reactivity and biological activity.

Actividad Biológica

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group linked to a urea moiety. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O3, and it possesses a molar mass of approximately 357.48 g/mol. The compound can be represented by the following structural formula:

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to act as an enzyme inhibitor, modulating various cellular pathways that are critical for disease progression. Its mechanism includes binding to active sites on enzymes or receptors, effectively blocking their function and altering downstream signaling pathways.

Pharmacological Applications

Research indicates that this compound may have multiple pharmacological applications:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the growth of breast cancer and prostate cancer cells in vitro.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially making it useful for treating conditions like arthritis and other inflammatory diseases.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings | Reference |

|---|---|---|

| Study on Antitumor Activity | Inhibition of cell proliferation in breast cancer lines; apoptosis induction was observed. | |

| Anti-inflammatory Model | Reduction in inflammatory markers in a mouse model of arthritis. | |

| Enzyme Inhibition Assay | Effective inhibition of specific kinases involved in cancer signaling pathways. |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent.

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving an induced arthritis model in rats demonstrated that administration of the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.

Propiedades

IUPAC Name |

1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCRYKCTAQUVIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.